3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid
Description
3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid is a salt comprising a substituted azetidine ring and trifluoroacetic acid (TFA). TFA, a strong carboxylic acid (pKa ≈ 0.23), serves as a counterion to improve solubility in polar solvents and stabilize the protonated azetidine nitrogen .
Properties
Molecular Formula |
C9H16F3NO3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
3-(propoxymethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H15NO.C2HF3O2/c1-2-3-9-6-7-4-8-5-7;3-2(4,5)1(6)7/h7-8H,2-6H2,1H3;(H,6,7) |
InChI Key |
XQPRMXMRFMJRTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthetic approach to 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid typically involves:
- Construction or functionalization of the azetidine ring.
- Introduction of the propoxymethyl substituent.
- Formation of the trifluoroacetate salt via reaction with trifluoroacetic acid.
This is consistent with methods described for N-substituted azetidine derivatives in patent literature, where selective substitution and salt formation are key steps.
Detailed Synthetic Routes
Azetidine Ring Formation and Functionalization
- The azetidine ring is commonly synthesized via ring-closure reactions involving nucleophilic substitution or cyclization of appropriate amino alcohol or halide precursors.
- Ring formation reactions are carried out under controlled conditions to preserve stereochemistry and avoid ring strain-induced decomposition.
Introduction of the Propoxymethyl Group
- The propoxymethyl substituent can be introduced via nucleophilic substitution using propoxyalkyl halides or via alkylation of azetidine nitrogen or carbon atoms.
- Typical reagents include propylene oxide or propoxymethyl halides under basic or catalytic conditions.
- Protection/deprotection strategies may be employed to ensure selective substitution at the 3-position of azetidine.
Formation of the Trifluoroacetate Salt
- The final compound is often isolated as the trifluoroacetate salt by treatment with 2,2,2-trifluoroacetic acid.
- This step enhances solubility and stability, facilitating purification and handling.
- Salt formation is usually performed by dissolving the free base in an organic solvent followed by addition of trifluoroacetic acid under mild conditions.
Representative Preparation Procedure (Based on Patent EP 3757091 B1 and US9540361B2)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. | Starting azetidine precursor | Synthesis or procurement of azetidine scaffold with suitable functional groups |
| 2. | Propoxymethyl halide or epoxide + base | Alkylation of azetidine at 3-position with propoxymethyl group |
| 3. | Purification (chromatography or crystallization) | Isolation of the substituted azetidine intermediate |
| 4. | Treatment with trifluoroacetic acid | Formation of trifluoroacetate salt under controlled pH and temperature |
| 5. | Final purification | Crystallization or drying to obtain pure 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid |
Research Findings and Notes
- The compound may be prepared by adapting known methods from "Comprehensive Organic Transformations: A Guide to Functional Group Preparations" (3rd Edition, Richard C. Larock, 2018), which details azetidine ring modifications and alkylation techniques.
- Prodrug formation and isotope labeling are also reported for related azetidine derivatives, indicating synthetic versatility and potential for pharmaceutical applications.
- The preparation methods emphasize maintaining stereochemical purity, especially when the azetidine ring is chiral, which is critical for biological activity.
- Reaction conditions typically avoid harsh reagents that could open the strained azetidine ring or degrade the trifluoroacetate moiety.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azetidine derivatives with different substituents.
Scientific Research Applications
3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity and membrane permeability, allowing it to reach intracellular targets more effectively.
Comparison with Similar Compounds
Comparison with Similar Azetidine-TFA Salts
Structural and Functional Group Variations
Key structural analogs include:
Key Differences:
- Lipophilicity : The propoxymethyl group (logP ~1.5–2.0) is less polar than acetoxymethyl (logP ~0.5–1.0) but more lipophilic than fluorophenyl (logP ~2.5–3.0 due to aromaticity) .
- Stability : Ether-linked propoxymethyl is more hydrolytically stable than ester-linked acetoxymethyl, which may degrade in vivo .
- Synthetic Accessibility : Propoxymethyl derivatives require propyl ether formation (e.g., Williamson ether synthesis), while allyl groups are introduced via alkylation or Grignard reactions .
Physicochemical Properties
Data inferred from related compounds:
Biological Activity
The compound 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid is an azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on recent research findings.
Overview of Azetidines
Azetidines are four-membered cyclic amines that are significant in drug development due to their ability to interact with various biological targets. The introduction of functional groups, such as trifluoroacetic acid, can modulate their pharmacokinetic and pharmacodynamic properties, enhancing their therapeutic potential.
Biological Activity
Recent studies have highlighted the biological activities of azetidine derivatives, particularly their antimicrobial and anti-inflammatory effects. The compound has been investigated for its interaction with G-protein coupled receptors (GPCRs), specifically the free fatty acid receptor 2 (FFA2).
Antimicrobial Activity
- Tuberculosis Inhibition : A series of azetidine derivatives have shown potent bactericidal activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) below 10 μM. The mode of action involves interference with cell envelope biogenesis, particularly mycolic acid biosynthesis, which is crucial for the survival of the bacteria .
- Resistance Profile : Notably, these compounds have demonstrated no detectable drug resistance, making them promising candidates for treating multidrug-resistant strains of tuberculosis .
Anti-inflammatory Activity
Research indicates that azetidine derivatives can act as antagonists of FFA2, a receptor involved in mediating inflammatory responses. The most advanced compound from this class has shown nanomolar potency and significant inhibition of neutrophil migration in vitro .
Synthesis and Optimization
The synthesis of azetidine derivatives typically involves several strategies to enhance yield and bioactivity. For instance:
- Synthetic Routes : A recent study reported efficient synthetic pathways for creating azetidine derivatives with various substituents that influence their biological activity .
- Optimization : Through multiparametric optimization, researchers have improved the pharmacokinetic properties of these compounds, leading to better efficacy in biological assays .
Case Studies and Research Findings
The following table summarizes key findings from recent studies on azetidine derivatives:
Pharmacokinetics and Safety
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For example, BGAz-005 exhibited a significantly higher total body exposure compared to other derivatives tested at similar dosages .
Safety Profile
While specific toxicity data for 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid is limited, general safety assessments for azetidines indicate a need for thorough evaluation due to potential side effects associated with fluorinated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
